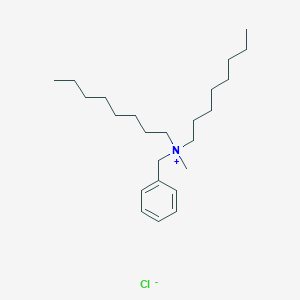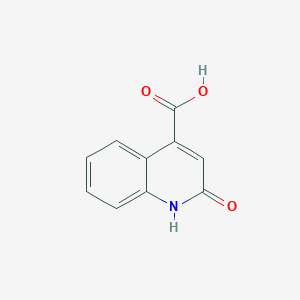
3,3-Dimethyl-1,2,4-cyclopentanetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-1,2,4-cyclopentanetrione, also known as dimedone, is a cyclic diketone with the molecular formula C8H12O2. It is widely used in organic synthesis due to its unique structural properties. Dimedone is a yellow crystalline solid with a melting point of 118-120°C and a boiling point of 300°C.
Wirkmechanismus
Dimedone has a unique structural property that allows it to form stable complexes with metal ions such as copper, iron, and nickel. These metal complexes have been extensively studied for their catalytic properties in various organic reactions. The mechanism of action of 3,3-Dimethyl-1,2,4-cyclopentanetrione-metal complexes involves the coordination of the metal ion with the carbonyl groups of 3,3-Dimethyl-1,2,4-cyclopentanetrione, resulting in the activation of the metal center for catalysis.
Biochemische Und Physiologische Effekte
Dimedone has no known biochemical or physiological effects as it is not used as a drug or medication. However, its metal complexes have been studied for their potential biological activities such as antimicrobial, anticancer, and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
Dimedone is a versatile compound that can be easily synthesized and purified. Its unique structural properties make it a valuable building block for organic synthesis. However, its metal complexes can be sensitive to air and moisture, requiring careful handling and storage. In addition, the metal complexes of 3,3-Dimethyl-1,2,4-cyclopentanetrione can be difficult to characterize due to their complex structures and reactivity.
Zukünftige Richtungen
For research could include the development of new metal complexes of 3,3-Dimethyl-1,2,4-cyclopentanetrione with improved catalytic properties, the synthesis of novel heterocyclic compounds using 3,3-Dimethyl-1,2,4-cyclopentanetrione as a building block, and the investigation of the biological activities of 3,3-Dimethyl-1,2,4-cyclopentanetrione-metal complexes.
Synthesemethoden
Dimedone can be synthesized by the condensation of acetylacetone with formaldehyde in the presence of a base catalyst such as sodium hydroxide. The reaction proceeds through a series of aldol condensation and dehydration steps, resulting in the formation of 3,3-Dimethyl-1,2,4-cyclopentanetrione. The yield of the reaction is typically high, and the product can be easily purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Dimedone has been widely used in organic synthesis as a building block for the synthesis of various organic compounds. It is commonly used as a Michael acceptor in Michael addition reactions, as well as in the synthesis of heterocyclic compounds. Dimedone has also been used in the synthesis of natural products such as quinones and alkaloids.
Eigenschaften
CAS-Nummer |
17530-56-2 |
|---|---|
Produktname |
3,3-Dimethyl-1,2,4-cyclopentanetrione |
Molekularformel |
C7H8O3 |
Molekulargewicht |
140.14 g/mol |
IUPAC-Name |
3,3-dimethylcyclopentane-1,2,4-trione |
InChI |
InChI=1S/C7H8O3/c1-7(2)5(9)3-4(8)6(7)10/h3H2,1-2H3 |
InChI-Schlüssel |
DUZUQSHHUJPSOG-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)CC(=O)C1=O)C |
Kanonische SMILES |
CC1(C(=O)CC(=O)C1=O)C |
Synonyme |
3,3-Dimethyl-1,2,4-cyclopentanetrione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



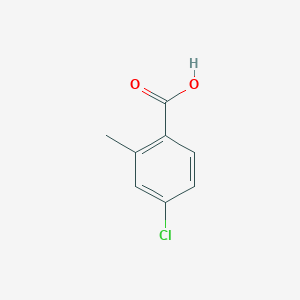
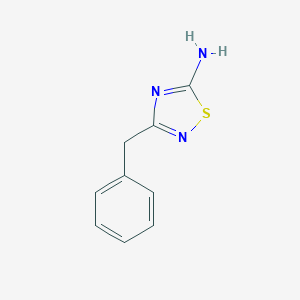
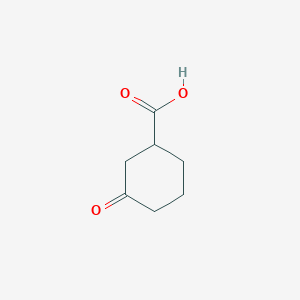
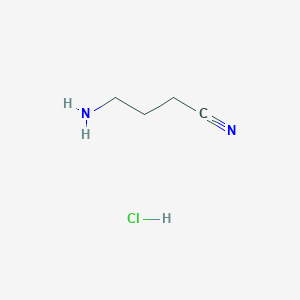
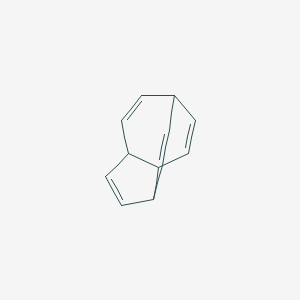
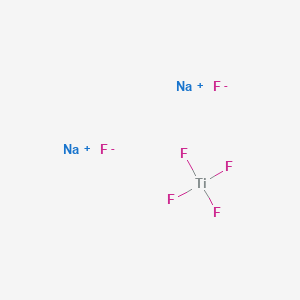
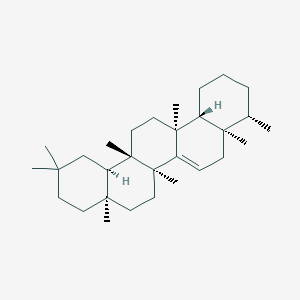
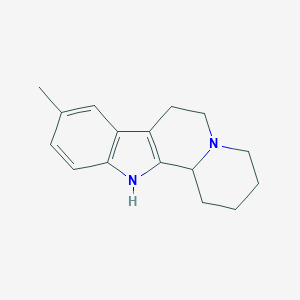
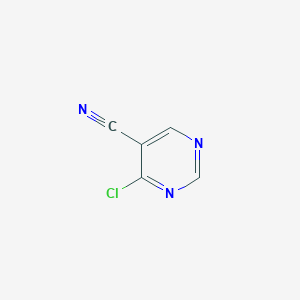
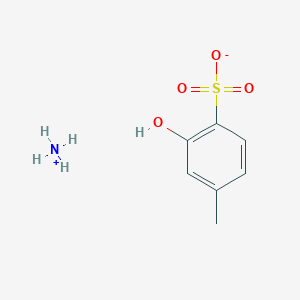
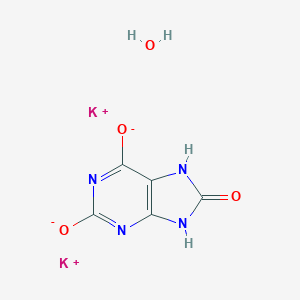
![N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide](/img/structure/B106736.png)
